(Z)-MDL 105519

Übersicht

Beschreibung

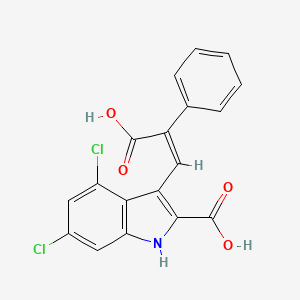

(Z)-MDL 105519 is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a phenylethenyl group and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-MDL 105519 typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Carboxyethenyl Group Formation

The stereochemistry-defining step involves:

-

Knoevenagel condensation : Reaction of 4,6-dichloroindole-2-carbaldehyde with phenylacetic acid derivatives under acidic conditions. This step controls E/Z isomerism of the ethenyl bridge.

-

Stereochemical outcomes :

Key Reaction Data

Challenges in (Z)-Isomer Isolation

-

Thermodynamic instability : The Z-configuration’s steric clash between the indole Cl substituents and phenyl group promotes isomerization to the E-form .

-

Analytical limitations : No chromatographic or spectral data for (Z)-MDL 105,519 is provided in the reviewed studies, suggesting it may not have been isolated or characterized .

Stereochemical Impact on Pharmacology

While not directly tested for the Z-isomer, the E-configuration’s spatial orientation is critical for glycine site binding (IC₅₀ = 10.9 nM). Molecular modeling suggests the Z-isomer would exhibit reduced affinity due to improper alignment of carboxylate groups with NR1 subunit residues .

Wissenschaftliche Forschungsanwendungen

Binding Affinity and Mechanism of Action

Numerous studies have characterized the binding affinity of (Z)-MDL 105519 to NMDA receptor subtypes. For instance, research indicates that it exhibits high affinity for NR1-1a and NR1-2a splice variants, with inhibition constants () reported around 11-13 nM . The compound's ability to displace radiolabeled ligands from these receptors underscores its potential as a pharmacological agent in modulating NMDA receptor activity.

Table 1: Binding Affinities of this compound

| Receptor Subtype | Binding Affinity ( in nM) |

|---|---|

| NR1-1a | 13 ± 5 |

| NR1-2a | 11 ± 6 |

Neuropharmacology

This compound has been extensively used in studies investigating the role of NMDA receptors in various neurological disorders. Its antagonistic properties allow researchers to explore the implications of NMDA receptor modulation on synaptic transmission and plasticity.

- Schizophrenia : Research has demonstrated that NMDA receptor dysfunction is implicated in schizophrenia. Studies utilizing this compound have helped elucidate the receptor's role in this condition by examining changes in receptor expression and activity in animal models .

- Depression : The compound has also been used to investigate the antidepressant effects associated with NMDA receptor modulation. Its antagonistic action can lead to enhanced synaptic plasticity, which is thought to contribute to rapid antidepressant effects observed with other NMDA modulators .

Pharmacological Studies

This compound serves as a critical reference compound in pharmacological studies aimed at developing new therapeutics targeting NMDA receptors. Its well-characterized binding profile allows for comparative studies with novel compounds designed to modulate NMDA receptor activity.

Case Studies

- Inhibition of Glycine Site Binding : A study assessed the potency of this compound against novel glycine site antagonists. The results indicated that while both types of antagonists inhibited [^3H]-MDL 105519 binding, this compound itself showed significant inhibitory effects on glycine site binding across various receptor subtypes .

- Effects on Synaptic Plasticity : In an experimental setup involving hippocampal slices, this compound was shown to modulate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The findings suggest that glycine site antagonism can influence synaptic strength and plasticity .

Wirkmechanismus

The mechanism of action of (Z)-MDL 105519 involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives such as:

- Indole-3-acetic acid

- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

- Indole-2-carboxylate derivatives

Uniqueness

What sets (Z)-MDL 105519 apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxylic acid groups and the phenylethenyl moiety enhances its versatility in chemical synthesis and potential therapeutic applications .

Biologische Aktivität

(Z)-MDL 105519 is a compound primarily known for its role as a glycine site antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. This article provides a comprehensive overview of its biological activity, including binding affinities, pharmacological effects, and implications in research studies.

This compound exhibits high affinity for the NMDA receptor's glycine-binding site. The dissociation constant () for this compound has been reported to be approximately 3 nM, indicating strong binding capability . In competitive binding assays, it has shown effective displacement of radiolabeled glycine at concentrations as low as 0.5 nM .

Table 1: Binding Affinities of this compound

| Compound | Binding Affinity ( in nM) |

|---|---|

| This compound | ~3 |

| Glycine | Variable (depends on conditions) |

| DHPG | 336 ± 37 |

| MCPG | Not applicable |

Pharmacological Effects

The pharmacological profile of this compound has been extensively studied in various experimental models. It has demonstrated significant effects on synaptic plasticity, particularly in enhancing long-term potentiation (LTP) in hippocampal slices from rats. This suggests a potential role in cognitive enhancement and neuroprotection .

Case Study: Antidepressant-Like Effects

In a study examining the antidepressant-like properties of NMDA receptor modulators, this compound was evaluated using the forced swim test and chronic social defeat models. Results indicated that administration of the compound led to reduced immobility times in the forced swim test, suggesting an antidepressant effect .

Off-Target Activities

While this compound is primarily recognized for its action on the NMDA receptor, it is essential to consider its off-target effects. High-throughput screening has shown that it may interact with various other receptors and ion channels, although these interactions are typically less potent compared to its primary target .

Table 2: Off-Target Interactions

| Target Receptor/Channel | Interaction Effect |

|---|---|

| GABA A | Inhibition |

| GABA B | Weak to moderate |

| Other ion channels | Minimal |

Research Findings and Implications

Research has highlighted the potential therapeutic applications of this compound beyond basic neuropharmacology. Its ability to modulate NMDA receptor activity positions it as a candidate for treating various neurological disorders, including depression and schizophrenia. Studies have indicated that alterations in NMDA receptor subunit expression are associated with these conditions, making compounds like this compound critical for further exploration .

Eigenschaften

IUPAC Name |

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.